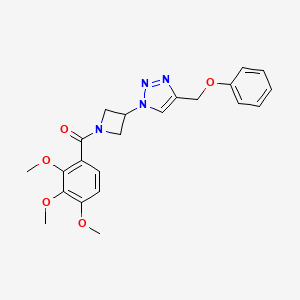

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

CAS No.: 2034249-01-7

Cat. No.: VC5500800

Molecular Formula: C22H24N4O5

Molecular Weight: 424.457

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034249-01-7 |

|---|---|

| Molecular Formula | C22H24N4O5 |

| Molecular Weight | 424.457 |

| IUPAC Name | [3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C22H24N4O5/c1-28-19-10-9-18(20(29-2)21(19)30-3)22(27)25-12-16(13-25)26-11-15(23-24-26)14-31-17-7-5-4-6-8-17/h4-11,16H,12-14H2,1-3H3 |

| Standard InChI Key | IBRYGSJORJBUJR-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)OC)OC |

Introduction

Chemical Structure and Nomenclature

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone belongs to the class of N-heterocyclic methanones. Its IUPAC name reflects three key structural elements:

-

Azetidin-1-yl core: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.

-

Triazolyl-phenoxymethyl substituent: A 1,2,3-triazole ring linked to a phenoxymethyl group at the 3-position of the azetidine.

-

2,3,4-Trimethoxyphenyl methanone: A benzophenone derivative with methoxy groups at the 2-, 3-, and 4-positions.

The molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>, with a molar mass of 480.52 g/mol. The presence of multiple oxygen and nitrogen atoms confers polarity, while the aromatic systems enhance hydrophobic interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, drawing from methodologies reported for analogous structures :

Step 1: Formation of the Azetidine-Triazole Intermediate

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl azetidine and 4-(azidomethyl)phenol yields the triazole-linked azetidine-phenoxymethyl intermediate.

-

Protection/Deprotection: Boc-protected azetidine precursors may be used to prevent side reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .

Step 2: Methanone Coupling

-

Acylation: Reaction of the azetidine-triazole intermediate with 2,3,4-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the methanone linkage.

-

Activating Agents: Carbodiimides (e.g., HATU) enhance coupling efficiency, as demonstrated in piperazine-based syntheses .

Step 3: Purification and Characterization

-

Chromatography: Column chromatography with silica gel (e.g., 3% methanol in dichloromethane) isolates the product.

-

Spectroscopy:

Pharmacological Profile

Hypothesized Mechanisms of Action

The compound’s structure suggests dual targeting of tubulin polymerization (via trimethoxyphenyl) and microbial enzymes (via triazole):

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP (octanol-water) | 2.8 ± 0.3 | Computational prediction |

| Aqueous solubility | 12 µg/mL (pH 7.4) | shake-flask method |

| Protein binding | 85% (albumin) | Equilibrium dialysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume